Khelloside
Khelloside
Khellol glucoside is an oxacycle and an organic heterotricyclic compound.
Khelloside is a natural product found in Ammi visnaga with data available.
Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed.
See also: Visnaga daucoides fruit (part of).
Khelloside is a natural product found in Ammi visnaga with data available.
Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed.
See also: Visnaga daucoides fruit (part of).
Brand Name:
Vulcanchem
CAS No.:
17226-75-4
VCID:
VC21048829
InChI:
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1
SMILES:
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O
Molecular Formula:
C19H20O10
Molecular Weight:
408.4 g/mol
Khelloside
CAS No.: 17226-75-4
Cat. No.: VC21048829
Molecular Formula: C19H20O10
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Khellol glucoside is an oxacycle and an organic heterotricyclic compound. Khelloside is a natural product found in Ammi visnaga with data available. Khelloside is a furochromone with antihyperlipidemic activity. In an animal model, khelloside lowered low density lipoprotein cholesterol, high density lipoprotein cholesterol, and total cholesterol; very low density lipoprotein cholesterol and triglycerides were not changed. See also: Visnaga daucoides fruit (part of). |
|---|---|
| CAS No. | 17226-75-4 |
| Molecular Formula | C19H20O10 |
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one |
| Standard InChI | InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 |
| Standard InChI Key | SJRACCTZSAUMGO-WIMVFMHDSA-N |
| Isomeric SMILES | COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O |
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